Compound Description: OPC-14117 is a novel cerebroprotective agent recognized for its central nervous system-stimulating activity. The research primarily focuses on synthesizing and identifying its metabolites using a model cytochrome P-450 system. []
Compound Description: WAY-100635 serves as a radioligand employed in Positron Emission Tomography (PET) studies. It specifically targets and assesses the occupancy of 5-HT(1A) receptors in the human brain. []
Compound Description: This compound has been investigated for its effectiveness as a corrosion inhibitor for mild steel in acidic conditions. Experimental studies, density functional theory (DFT) calculations, and molecular dynamics (MD) simulations were utilized to evaluate its anticorrosion properties. []
Relevance: While this compound contains a methoxyphenyl group, it lacks the piperazine ring that is central to the structure of 1-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide. Therefore, despite the presence of a shared functional group, the overall structures and chemical classes of these compounds are significantly different. []
Compound Description: Ro 22-4839 is identified as a novel cerebral circulation improver. It demonstrates vasodilating and vasospasmolytic actions in experimental animals. The compound exhibits calmodulin antagonist properties, suggesting its potential in treating cerebrovascular diseases. [, , , ]
Compound Description: XB513 is a novel compound designed to function as both a calcium agonist and an α-1 adrenergic receptor antagonist. It exhibits positive inotropic responses and inhibits norepinephrine-induced contractions. []
Compound Description: GSK962040 is recognized as the first small-molecule motilin receptor agonist clinical candidate. It exhibits potent activity at both recombinant human and native rabbit motilin receptors. []
Relevance: Although both GSK962040 and 1-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide contain a piperazine ring within their structures, they differ in their substituents and overall structures. GSK962040 features a methylpiperazine connected to a phenylacetyl-piperidinamine moiety, whereas the target compound has a methoxyphenyl-piperazine group linked to a piperidinecarboxamide group, making them structurally distinct. []
5-Acetyl-4-(4-methoxyphenyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile and 5-Acetyl-2-[(cyanomethyl)sulfanyl]-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile
Compound Description: These two related compounds were synthesized and their crystal structures determined through X-ray crystallography. The research primarily focuses on their structural characteristics and packing arrangements within the crystal lattice. []
9. N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)* Compound Description: NAPMA has demonstrated significant inhibitory effects on osteoclast differentiation. It effectively downregulates osteoclast-specific markers and attenuates bone resorption, making it a potential therapeutic agent for osteoporosis and similar bone diseases. []* Relevance: While NAPMA and 1-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide both contain a piperazine ring with an acetyl group attached, their structures differ significantly. NAPMA includes a (3-methylphenoxy)acetamide group linked to the piperazine via a phenyl ring, distinguishing it from the target compound. []
Compound Description: This compound exhibits potent inhibitory effects on osteoclast differentiation through the downregulation of TRAF6. It effectively reduces the formation of multinucleated osteoclasts, suggesting its potential as a therapeutic agent for bone diseases associated with excessive osteoclast activity. []
Compound Description: BRL 20596 is an anilide analog of the substituted benzamide clebopride. While it lacks the gastric stimulatory activity of clebopride, it retains potent central dopamine antagonist activity, suggesting its potential as an antipsychotic agent. [, ]
Relevance: Despite both compounds featuring a piperidine ring, BRL 20596 differs significantly from 1-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide in its core structure. It lacks the 4-methoxyphenyl-piperazine moiety central to the target compound. Instead, it incorporates a 4-amino-5-chloro-2-methoxyphenyl group directly attached to the piperidine nitrogen, differentiating it from the target compound. [, ]
Compound Description: This series of compounds represents novel high-affinity fluorescent ligands designed to target the 5-HT1A receptor. They exhibit nanomolar affinity for the receptor and possess favorable fluorescent properties, making them valuable tools for studying 5-HT1A receptor function. []
Compound Description: Rec 15/3079 acts as a potent pre- and postsynaptic 5-HT(1A) receptor antagonist, demonstrating promising effects on bladder function. It exhibits high selectivity for 5-HT(1A) receptors and shows minimal side effects at therapeutic doses. [, ]
Compound Description: SGB-1534, an antihypertensive agent, demonstrates potent α1-adrenoceptor blocking activity. Its mechanism of action primarily involves inhibiting the binding of ligands to α1-adrenoceptors. [, , ]
Compound Description: The primary focus of the research on this compound is elucidating its three-dimensional structure using X-ray crystallography. The study reveals detailed information about the compound's conformation and the intermolecular interactions within the crystal lattice. []
Compound Description: AMPAC represents a newly identified urinary metabolite of estragole and trans-anethole in humans. It serves as a potential biomarker for internal exposure to reactive metabolites formed from these naturally occurring compounds. []
Relevance: AMPAC, despite containing a 4-methoxyphenyl group, differs structurally from 1-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide due to the absence of a piperazine ring. AMPAC features a cysteine moiety with an allyl group linked to the sulfur atom, making its structure distinct from the target compound. []
Compound Description: The research focuses on elucidating the crystal structure of this compound, providing insights into its molecular geometry and packing arrangement within the crystal lattice. []
Compound Description: This compound represents a novel terphenyl chalcone derivative synthesized through a base-catalyzed Claisen-Schmidt condensation reaction. The research emphasizes its synthesis and characterization using various spectroscopic techniques. []
Relevance: While this compound shares the methoxyphenyl group with 1-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide, it lacks the characteristic piperazine ring of the target compound. The compound incorporates a benzimidazole group, a terphenyl moiety, and an α,β-unsaturated ketone functionality, significantly distinguishing its structure from the target compound. []
Compound Description: This compound was synthesized via a condensation reaction between 6-[3-(4-methoxyphenyl)-2-propenoyl]-2(3H)-benzoxazolone and hydrazine hydrate. The research focuses on its synthesis and structural confirmation through various spectroscopic techniques. []
Relevance: Although sharing the 4-methoxyphenyl group with 1-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide, this compound lacks the piperazine ring that defines the target compound. It incorporates a pyrazole ring, a benzoxazolone moiety, and an acetyl group, making it structurally distinct from the target compound. []
Compound Description: This research focuses on the crystallographic analysis of this compound, revealing its (4S,5R,6S)-stereoisomeric configuration and its existence as a racemate in a centrosymmetric space group. The study provides detailed insights into its conformation and intermolecular interactions within the crystal lattice. []
Relevance: This compound, despite sharing a 4-methoxyphenyl group with 1-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide, lacks the piperazine ring essential to the target compound's structure. It incorporates a tetrahydroindazole ring system, a hydroxy group, and an acetyl group, making it structurally distinct from the target compound. []
Compound Description: SNC80 is a potent and selective δ-opioid receptor agonist. Studies show it produces antidepressant-like effects, locomotor stimulation, antinociception, and convulsions. Research highlights its potential as a novel antidepressant therapy due to the lack of observable tolerance to its antidepressant-like effects. [, ]
Relevance: While both SNC80 and 1-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide contain a methoxyphenyl group and a piperazine ring, their overall structures differ. SNC80 features a dimethylpropenyl-piperazine moiety linked to a diethylbenzamide group through a methoxyphenyl-substituted carbon, distinguishing it from the target compound. [, ]
1-Acetyl-3-aryl-5-(4-methoxyphenyl)pyrazoles
Compound Description: This series of compounds was designed and synthesized as potential anti-inflammatory agents. Pharmacological screening revealed that some compounds within this series exhibited potent anti-inflammatory activity in a carrageenan-induced rat paw edema test with lower gastric ulcerogenicity compared to the reference drug etoricoxib. []
Relevance: While these compounds share the 4-methoxyphenyl group with 1-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide, they lack the piperazine ring that characterizes the target compound. They feature a pyrazole ring with an acetyl group and an aryl substituent, making them structurally distinct from the target compound. []
Compound Description: Compound 1 is a novel phosphodiesterase 4 (PDE4) inhibitor that exhibits potent dual inhibition of both low- and high-affinity states of human type 4 phosphodiesterase B2B (HSPDE4B2B). This dual inhibition suggests its potential advantage in pharmacological applications compared to selective inhibitors. []
Compound Description: The research on this compound focuses on its crystallographic analysis, revealing its twinned crystal structure and describing the conformation of its molecular units and their packing arrangement in the crystal lattice. []
Relevance: While this compound shares the 4-methoxyphenyl substituent with 1-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide, it lacks the piperazine ring present in the target compound. This compound features an indole ring system, an α,β-unsaturated ketone functionality, and an acetyl group, distinguishing its structure from the target compound. []
Compound Description: Compound IV is a new derivative of 3,4-pyridinedicarboximide with analgesic activity. The research focuses on developing a high-performance liquid chromatography (HPLC) method to study its stability in aqueous solutions. []
2-{4-[ω-[4-(2-Methoxyphenyl)-1-piperazinyl]alkoxy]phenyl}-2H-benzotriazoles and their N-Oxides
Compound Description: This series of compounds was designed as potential ligands for various serotonin, dopamine, and adrenergic receptor subtypes. The research focuses on exploring their structure-affinity relationships at these receptors. []
Compound Description: WAY-100135 is a potent 5-HT1A receptor ligand. This research explores structure-activity relationships within a series of WAY-100135 analogs, modifying the N-substituent to assess the impact on affinity for 5-HT1A, 5-HT2A, and α1 receptors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.